3-Cyclopentyloxy-4-methoxybenzenethiol
Description
3-Cyclopentyloxy-4-methoxybenzenethiol is a substituted benzene derivative featuring a cyclopentyl ether (-O-cyclopentyl), methoxy (-OCH₃), and thiol (-SH) functional group. The compound’s structure combines steric bulk from the cyclopentyl moiety with the electron-donating effects of methoxy and the nucleophilic reactivity of the thiol group.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzenethiol |
InChI |
InChI=1S/C12H16O2S/c1-13-11-7-6-10(15)8-12(11)14-9-4-2-3-5-9/h6-9,15H,2-5H2,1H3 |
InChI Key |
GVNYEGMSYJDWNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S)OC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following section compares 3-Cyclopentyloxy-4-methoxybenzenethiol with structurally related compounds, emphasizing substituent effects, synthesis, reactivity, and electronic properties.
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations:
- Thiol vs. Alcohol/Phenol: The thiol group in the target compound confers higher acidity (pKa ~10) compared to alcohols (pKa ~15–19) and phenols (pKa ~10–12), enhancing its nucleophilic reactivity .
Key Observations:
- The high yield (96%) for C3 synthesis highlights the efficiency of epoxidation followed by base-mediated hydrolysis . Similar methodologies may apply to the target compound, though steric effects from cyclopentyloxy could necessitate optimized conditions.
- No synthesis data is provided for this compound, suggesting a gap in the literature.
Reactivity and Electronic Properties
Table 3: Reactivity and Computational Insights
Key Observations:
- The thiol group’s oxidation susceptibility contrasts with the stability of benzyl alcohol or phenol analogs .
Key Observations:
- Thiols typically require careful handling due to toxicity and odor, whereas benzaldehyde derivatives with chloro groups may pose different risks (e.g., irritancy) .
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